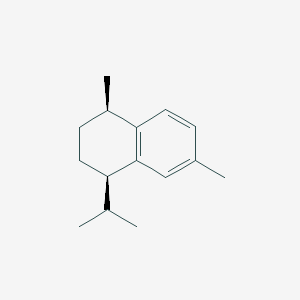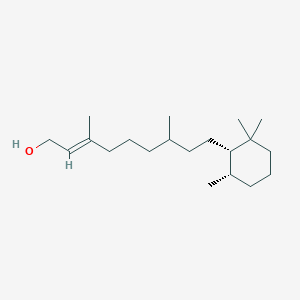
Gesashidin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gesashidin A is a natural product found in Thorectidae with data available.
科学的研究の応用
1. Germ-Plasm Specification and Germline Development
Gesashidin A has been studied in the context of germ-plasm specification and germline development in the parthenogenetic pea aphid Acyrthosiphon pisum. Research indicates its relevance in understanding how maternally-inherited germ plasm is specified and transferred to primordial germ cells, suggesting its potential role in developmental biology and genetics (Chun-che Chang et al., 2006).
2. Genetic Engineering in Forestry
The application of genetic engineering, which may involve compounds like this compound, provides novel options for the development of trees well-suited for intensive plantations and environmental resilience. This suggests the potential role of this compound in genetic modifications for sustainable forestry (K. Finstad et al., 2007).
3. Genetic Engineering Crop Safety
This compound's applications in genetic engineering of crops have been reviewed, indicating its potential in enhancing crop safety and sustainability. This aligns with broader discussions on genetically engineered crops, emphasizing the importance of evaluating this compound's role in agricultural biotechnology (A. Nicolia et al., 2014).
4. Biosafety and Scientific Connections
The connections between science and biosafety in the context of genetic engineering also include the study of compounds like this compound. This research area explores the regulatory framework and scientific capacity necessary for evaluating and safely deploying such compounds (S. McCammon, 2014).
5. Disease-Resistant Crops and Biotechnology
This compound may play a role in developing disease-resistant crop cultivars through genetic engineering. Its application can contribute to sustainable agriculture and address farmer and consumer priorities, highlighting its importance in crop science and food security (K. Pixley et al., 2019).
特性
分子式 |
C18H19N4OS+ |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
1-[(1,3-dimethyl-5-methylsulfanylimidazol-1-ium-4-yl)methyl]-9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C18H18N4OS/c1-21-10-22(2)18(24-3)16(21)9-15-17-12(6-7-19-15)13-8-11(23)4-5-14(13)20-17/h4-8,10H,9H2,1-3H3,(H-,19,20,23)/p+1 |
InChIキー |
HEFUKQPQMJVIGY-UHFFFAOYSA-O |
正規SMILES |
CN1C=[N+](C(=C1CC2=NC=CC3=C2NC4=C3C=C(C=C4)O)SC)C |
同義語 |
gesashidine A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



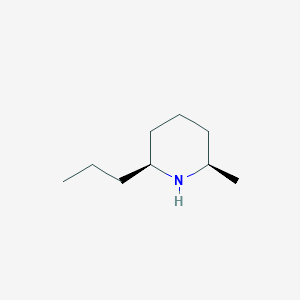
![(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1251088.png)
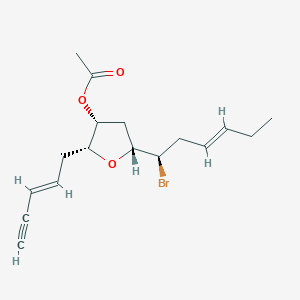

![(3R,4R,7Z)-7-[(4E,8E)-11-(furan-3-yl)-4,8-dimethylundeca-4,8-dienylidene]-4-hydroxy-3-methyloxocan-2-one](/img/structure/B1251096.png)

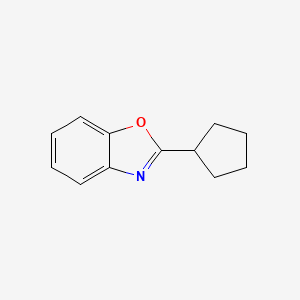
![2,5-dimethyl-3-[6-[methyl((111C)methyl)amino]pyridin-3-yl]-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1251102.png)
![8-(4-Chlorophenyl)-5-methyl-8-[(2z)-pent-2-en-1-yloxy]-8h-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-one](/img/structure/B1251103.png)
